Product packaging for (4-Chloro-2,5-difluorophenyl)methanol(Cat. No.:CAS No. 252004-49-2)

(4-Chloro-2,5-difluorophenyl)methanol

Cat. No.: B3119575
CAS No.: 252004-49-2
M. Wt: 178.56 g/mol
InChI Key: JGIXSUUXGXJGDM-UHFFFAOYSA-N
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Description

(4-Chloro-2,5-difluorophenyl)methanol, with CAS registry number 252004-49-2 , is a versatile chemical building block of high interest in advanced research and development. Its molecular formula is C7H5ClF2O, and it has a molecular weight of approximately 178.56 g/mol . The compound is characterized by a hydroxymethyl group attached to a benzene ring that is selectively substituted with chlorine and fluorine atoms at the 4, 2, and 5 positions, a structure represented by the SMILES notation OCC1=CC(F)=C(Cl)C=C1F . This unique arrangement makes it a valuable synthon in organic synthesis, particularly in the pharmaceutical industry for constructing more complex molecules that may serve as active pharmaceutical ingredients (APIs) or intermediates in material science. The presence of both chlorine and fluorine atoms on the aromatic ring allows for selective further functionalization via metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and other transformations. The benzyl alcohol functionality can be readily oxidized to the corresponding aldehyde or carboxylic acid, or used in esterification and etherification reactions. As a result, researchers utilize this compound extensively in medicinal chemistry for structure-activity relationship (SAR) studies, in drug discovery programs, and in the development of novel materials. The compound is identified under MDL number MFCD11847043 . This product is intended for research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClF2O B3119575 (4-Chloro-2,5-difluorophenyl)methanol CAS No. 252004-49-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-2,5-difluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIXSUUXGXJGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001290711
Record name 4-Chloro-2,5-difluorobenzenemethanol
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Molecular Weight

178.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252004-49-2
Record name 4-Chloro-2,5-difluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252004-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,5-difluorobenzenemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloro 2,5 Difluorophenyl Methanol and Analogues

Strategic Precursor Synthesis and Functional Group Transformations

The construction of (4-Chloro-2,5-difluorophenyl)methanol often begins with the synthesis of a suitable precursor, such as 4-chloro-2,5-difluorobenzoic acid. A multi-step synthesis for this precursor highlights a classical approach involving a series of functional group transformations. google.com

One patented pathway initiates from p-fluoronitrobenzene and proceeds through several key steps:

Bromination: p-Fluoronitrobenzene is brominated to yield 3-bromo-4-fluoronitrobenzene.

Reduction: The nitro group is reduced to an amine, forming 3-bromo-4-fluoroaniline. Catalytic hydrogenation is a common method for this transformation.

Chlorination: The aniline (B41778) derivative is chlorinated, for instance, using N-chlorosuccinimide (NCS), to produce 3-bromo-6-chloro-4-fluoroaniline.

Diazotization and Fluorination: The resulting aniline undergoes a diazonitisation reaction followed by a Schiemann reaction or similar transformation to replace the amino group with a second fluorine atom, yielding 4-chloro-2,5-difluorobromobenzene.

Carboxylation: The brominated compound is converted into a Grignard reagent, which is then reacted with carbon dioxide and subsequently acidified to form 4-chloro-2,5-difluorobenzoic acid. google.com

Once the carboxylic acid precursor is obtained, a final functional group transformation is required to yield the target alcohol. This is typically achieved through reduction.

Table 1: Key Functional Group Transformations in Precursor Synthesis
TransformationStarting GroupTarget GroupTypical Reagent(s)
NitrationAryl C-HNitro (-NO₂)HNO₃/H₂SO₄
HalogenationAryl C-HBromo (-Br) / Chloro (-Cl)Br₂/FeBr₃ or NCS
Nitro ReductionNitro (-NO₂)Amine (-NH₂)H₂, Pd/C or Ni powder
Schiemann ReactionAmine (-NH₂)Fluoro (-F)1. NaNO₂, HBF₄; 2. Heat
Grignard CarboxylationBromo (-Br)Carboxylic Acid (-COOH)1. Mg; 2. CO₂; 3. H₃O⁺
Carboxylic Acid ReductionCarboxylic Acid (-COOH)Alcohol (-CH₂OH)LiAlH₄ or BH₃·THF

The hydroxyl group of an alcohol is a poor leaving group, but it can be activated for subsequent nucleophilic substitution reactions. Treatment with strong acids like HCl or HBr protonates the hydroxyl group, allowing for displacement, while reagents like thionyl chloride can convert the alcohol to a chloride. youtube.com

Green Chemistry Approaches in Fluorinated Arylmethanol Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being applied to the synthesis of fluorinated compounds. rsc.org Key strategies include the use of catalytic rather than stoichiometric reagents, the selection of safer solvents, and the improvement of atom economy. semanticscholar.orgrsc.org For instance, developing catalytic processes that use elemental fluorine (F₂) efficiently can be more environmentally favorable than traditional halogen exchange (Halex) methods, which often require harsh conditions. semanticscholar.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and increase yields. plos.org

Biocatalytic Pathways for Fluorine Incorporation and Stereoselective Synthesis

Biocatalysis offers a highly efficient, selective, and environmentally friendly approach to synthesizing organofluorine compounds under mild conditions. researchgate.nethillsdale.edu Enzymes can catalyze fluorination reactions with high precision, which is often challenging to achieve with conventional chemical methods. researchgate.net

The direct enzymatic formation of a carbon-fluorine bond is a significant achievement in biocatalysis. nih.gov

Fluorinases: The most well-known fluorinating enzyme is 5'-fluoro-5'-deoxyadenosine (B1198245) synthase (FDAS), discovered in the bacterium Streptomyces cattleya. acs.org This enzyme catalyzes the nucleophilic substitution of the 5'-ribosyl moiety of S-adenosyl-L-methionine (SAM) with a fluoride (B91410) ion, demonstrating that nature can form the strong C-F bond through an SN2 mechanism. acs.orgnih.gov While this specific enzyme acts on a particular substrate, it provides a blueprint for discovering or engineering other fluorinases for broader applications. FDAS has also been shown to act as a chlorinase. acs.orgnih.gov

Dehalogenases: These enzymes are primarily known for their ability to remove halogen atoms from organic compounds. nih.gov While often associated with the degradation of man-made organohalogens, they also function in natural metabolic pathways. nih.govnih.gov Reductive dehalogenases, for example, are crucial in microbial respiration of chlorinated solvents. researchgate.net The mechanism of these enzymes could potentially be harnessed in reverse or modified for synthetic applications involving halogen manipulation.

Protein engineering has become a powerful tool to adapt enzymes for industrial applications, enhancing their stability, activity, and substrate scope. mdpi.compreprints.org

Cytochrome P450s (CYPs): This superfamily of heme-containing monooxygenases is exceptionally versatile, catalyzing a wide range of oxidation reactions. mdpi.compreprints.org While wild-type CYPs can suffer from low efficiency and stability, protein engineering techniques like directed evolution have successfully improved their properties for biocatalysis. mdpi.com CYPs are known to be involved in the metabolism of fluorinated compounds, often through oxidative defluorination. manchester.ac.ukresearchgate.net A chemoenzymatic strategy involves using human P450 enzymes to hydroxylate a drug molecule at a metabolically labile site, followed by a chemical deoxyfluorination step to introduce fluorine, thereby improving the drug's metabolic stability. nih.gov

Halohydrin Dehalogenases (HHDs): These enzymes catalyze the reversible dehalogenation of halohydrins. Their ability to handle halogenated compounds makes them potential candidates for engineering to perform other useful transformations in the synthesis of fluorinated building blocks.

Table 2: Examples of Enzymes in Fluorine Chemistry
Enzyme ClassExample EnzymeReaction TypeSignificance
Fluorinase5'-FDAS from S. cattleyaNucleophilic Fluorination (SN2)Direct enzymatic formation of a C-F bond. acs.org
MonooxygenaseCytochrome P450sHydroxylation, Oxidative DefluorinationCan be engineered for regio- and stereoselective oxidation and used in chemoenzymatic synthesis. manchester.ac.uknih.gov
DehalogenaseReductive DehalogenasesReductive DehalogenationCatalyze C-X bond cleavage; potential for engineered synthetic applications. nih.govresearchgate.net

Photochemical Routes for Carbon-Fluorine Bond Formation

Visible-light photoredox catalysis has emerged as a powerful and environmentally benign tool in organic synthesis. nih.gov While direct photochemical C-F bond formation is challenging, this technology has proven highly effective for the selective cleavage of C-F bonds in readily available polyfluorinated compounds. nih.govresearchgate.net This defluorinative functionalization provides access to valuable, partially fluorinated products that are difficult to synthesize by other means. nih.gov

The general mechanism involves a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) process. This generates radical intermediates that can undergo C-F bond cleavage. nih.govresearchgate.net For example, a photocatalyst and an organotin compound can work cooperatively under visible light to achieve a site-selective C-F bond transformation, converting a strong C-F bond into a more valuable functional group. eurekalert.org This strategy allows for the late-stage modification of complex molecules and the synthesis of diverse fluorinated aromatic compounds from perfluoroalkylarene precursors. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions in the Construction of Fluorinated Aromatic Scaffolds

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. Their application in synthesizing fluorinated aromatics has been a significant area of research. A major challenge in this field was the development of a Pd-catalyzed C-F cross-coupling process, primarily due to the difficulty of the final aryl-fluoride (Ar-F) reductive elimination step from the Pd(II) intermediate. acs.orgnih.gov

Groundbreaking work has shown that specific biaryl monophosphine ligands can effectively promote this challenging transformation, enabling the fluorination of (hetero)aryl triflates and bromides. acs.orgnih.gov This provides a direct method to introduce a fluorine atom onto an aromatic scaffold.

Beyond direct fluorination, palladium catalysis is extensively used to couple fluorinated building blocks with other molecules. For instance, the Suzuki reaction is widely used to form C-C bonds between a fluorinated aryl halide and an aryl boronic acid. rsc.org Similarly, Pd-catalyzed C-O cross-coupling reactions have been developed to link fluorinated alcohols with aryl bromides, forming fluorinated alkyl aryl ethers. nih.gov These methods are characterized by their excellent functional group tolerance and broad substrate scope, making them indispensable for constructing complex fluorinated aromatic structures. nih.gov

Table 3: Palladium-Catalyzed Fluorination of Aryl Triflates
Aryl Triflate Substrate (Ar-OTf)Product (Ar-F)Yield (%)Reference Catalyst System
4-cyano-phenyl triflate4-fluorobenzonitrile85Pd precatalyst with biaryl monophosphine ligand
4-acetyl-phenyl triflate4-fluoroacetophenone82Pd precatalyst with biaryl monophosphine ligand
4-methoxycarbonyl-phenyl triflateMethyl 4-fluorobenzoate91Pd precatalyst with biaryl monophosphine ligand
2-naphthyl triflate2-fluoronaphthalene75Pd precatalyst with biaryl monophosphine ligand

Note: The yields are representative examples from literature on the development of Pd-catalyzed fluorination and may vary based on specific reaction conditions. acs.orgnih.gov

Suzuki-Miyaura Coupling and Related Methodologies for Arylation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. This palladium-catalyzed reaction, which couples an organoboron compound with an organic halide or triflate, is highly effective for the arylation steps required in synthesizing complex benzyl (B1604629) alcohol analogues. researchgate.net The synthesis of diarylmethanes, for example, can be achieved through the Suzuki-Miyaura coupling of benzyl halides with potassium aryltrifluoroborates. wikipedia.orgorganic-chemistry.org This method is noted for its high functional group tolerance and the increased stability of the potassium aryltrifluoroborates compared to other organoboron reagents. researchgate.net

Direct arylation of benzyl alcohols to form diarylmethanes has also been realized via a Pd(PPh₃)₄-catalyzed Suzuki-Miyaura coupling, which proceeds through the activation of the benzylic C-O bond. acs.org This approach is advantageous as it uses the alcohol directly, enhancing atom economy. acs.orgacs.org Various palladium catalysts and conditions have been developed to optimize these couplings, demonstrating the versatility of the Suzuki-Miyaura reaction in creating the carbon skeleton of complex benzyl alcohol derivatives.

Table 1: Examples of Suzuki-Miyaura Coupling for Benzyl Derivative Arylation
Coupling PartnersCatalyst SystemKey FeaturesReference
Benzyl Halides + Potassium AryltrifluoroboratesPdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃Good yield, high functional group tolerance. researchgate.netwikipedia.org
Benzyl Alcohols + Arylboronic AcidsPd(PPh₃)₄Direct C-O activation, no additives required. acs.org
Benzyl Carbonates + Arylboronic AcidsPalladium CatalystProvides access to unsymmetrical diarylmethanes. acs.org

Coupling Reactions Involving Perfluoro Organic Compounds and Organometallic Reagents

The synthesis of polyfluorinated aromatic compounds like this compound often involves specialized coupling reactions tailored for organofluorine chemistry. The introduction of fluorine atoms significantly alters the electronic properties of molecules, which can be leveraged in synthetic design. organic-chemistry.org A common strategy involves the reaction of a polyfluoroaryl organometallic reagent, such as a Grignard or organolithium species, with an appropriate electrophile. For instance, a (4-chloro-2,5-difluoro)phenylmagnesium halide could be reacted with formaldehyde (B43269) to install the hydroxymethyl group, yielding the target compound.

Furthermore, copper-mediated cross-coupling reactions have proven to be an effective strategy for constructing C-CF₃ bonds, highlighting the utility of transition metals in forming bonds with fluorinated groups. organic-chemistry.org While not directly forming the C-CH₂OH bond, these methodologies are crucial for building the core fluorinated aromatic structure from simpler precursors. The development of new reagents and reactions for incorporating fluorine and fluoroalkyl groups continues to expand the toolkit for synthesizing complex fluorinated molecules. organic-chemistry.orgrsc.org

C-H Activation and C-O Bond Formation Strategies

A more direct and atom-economical approach to synthesizing benzyl alcohols involves the selective oxidation of a benzylic C-H bond. nih.gov This strategy avoids the need for pre-functionalized starting materials, such as benzyl halides. For the synthesis of this compound, this would entail the direct oxidation of 4-chloro-2,5-difluorotoluene.

A significant challenge in benzylic C-H oxidation is preventing over-oxidation of the resulting alcohol to the corresponding aldehyde or carboxylic acid. nih.gov Researchers have developed selective methods to achieve this transformation. For instance, bis(methanesulfonyl) peroxide has been employed as an oxidant for the selective synthesis of benzylic alcohols with a broad functional group tolerance. nih.gov The mechanism is proposed to involve a proton-coupled electron transfer (PCET). nih.gov Palladium-catalyzed systems have also been developed for the intramolecular amination of benzyl alcohols, demonstrating C-H activation as a route to further functionalization. acs.org These methods represent a powerful and modern approach to forming the crucial C-O bond in benzyl alcohols. nih.gov

Table 2: C-H Activation Strategies for Benzyl Alcohol Synthesis
Substrate TypeReagent/CatalystKey OutcomeReference
Substituted ToluenesBis(methanesulfonyl) peroxideSelective mono-oxidation to the corresponding benzyl alcohol. nih.gov
Indole–Carboxylic Acids + Benzyl AlcoholsPalladium Catalyst in WaterDomino reaction involving C-H activation and C-O bond activation. scilit.com
Benzyl Alcohols with Directing GroupPalladium CatalystIntramolecular amination via C-H activation. acs.org

Organosilanol-Based Coupling Approaches

As a practical alternative to boron- and tin-based reagents, organosilanols have emerged as effective nucleophiles in palladium-catalyzed cross-coupling reactions, commonly known as the Hiyama coupling. acs.orgacs.org These silicon-based reagents are attractive due to their low toxicity, stability, and ease of preparation. nih.gov The key to their reactivity is the activation of the C-Si bond, which can be achieved using a fluoride source or, in more recent developments, under basic conditions without fluoride. wikipedia.orgorganic-chemistry.org

The Hiyama-Denmark coupling, a fluoride-free variant, utilizes organosilanols or their corresponding silanolates, which can be generated in situ with a base. organic-chemistry.orgacs.org This development is significant as it avoids the use of fluoride, which can be detrimental to sensitive functional groups like silyl (B83357) ethers. wikipedia.org An efficient Hiyama coupling has been developed between benzylic halides and aryltrialkoxysilanes using palladium nanoparticles as the catalyst, yielding a diverse range of diarylmethanes. organic-chemistry.orgnih.gov This methodology demonstrates the utility of organosilanol-based approaches for constructing the carbon framework of analogues of this compound.

Mechanistic Investigations of Synthetic Pathways to Halogenated Benzyl Alcohols

Understanding the mechanisms of reactions used to synthesize and modify halogenated benzyl alcohols is crucial for optimizing reaction conditions and predicting outcomes. The following section explores the mechanism of a key halogenation reaction.

Vicinal Halogenation Reactions

Vicinal halogenation refers to the addition of halogens to adjacent carbon atoms. In the context of benzyl alcohol synthesis, this can be relevant when a precursor alkene is converted to a halohydrin (a vicinal halo-alcohol). More directly related to modifying benzyl alcohols, investigations have been conducted on the direct conversion of tertiary benzyl alcohols bearing a β-hydrogen into vicinal halohydrins using N-halosuccinimides (NCS for chlorination, NBS for bromination).

The proposed reaction pathway for this transformation in an aqueous medium begins with the protonation of the alcohol's hydroxyl group, followed by dehydration to form a carbocation intermediate. This carbocation then undergoes rearrangement or deprotonation to form an alkene. The alkene is then attacked by the electrophilic halogen from the N-halosuccinimide, forming a cyclic halonium ion intermediate. Finally, a nucleophilic attack by water on the halonium ion, followed by deprotonation, yields the vicinal halohydrin.

Separately, the bromination at the benzylic position of a toluene (B28343) derivative, a common step in preparing precursors for benzyl alcohols, proceeds via a free-radical mechanism. The reaction, often initiated by light or a radical initiator, involves the homolytic cleavage of the N-Br bond in NBS. The resulting bromine radical abstracts a hydrogen atom from the benzylic carbon, forming a resonance-stabilized benzyl radical. This benzyl radical then reacts with a molecule of Br₂ (present in low concentration) or NBS to form the benzyl bromide and regenerate a bromine radical, continuing the chain reaction.

Spectroscopic Data for this compound Currently Unavailable in Publicly Accessible Databases

Extensive searches for empirical spectroscopic data necessary for a detailed analysis of this compound have not yielded specific experimental spectra or detailed characterization for this particular compound. While comprehensive information exists for related isomers and analogous structures, the precise spectral data for this compound—including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR), and Infrared (IR) spectroscopy—are not available in the public domain through the conducted searches.

The structural elucidation of a chemical compound relies heavily on the unique fingerprints provided by these spectroscopic techniques. For instance, ¹H, ¹³C, and ¹⁹F NMR analyses would reveal the precise chemical environment of each proton, carbon, and fluorine atom, respectively, through chemical shifts, signal multiplicities, and coupling constants. This information is fundamental to confirming the substitution pattern on the aromatic ring and the structure of the methanol (B129727) group.

Similarly, an IR spectrum is crucial for identifying the functional groups present in the molecule and analyzing intermolecular forces such as hydrogen bonding. The characteristic vibrations, especially the O-H stretching frequency of the alcohol group, provide insight into the molecular structure and its interactions.

While data for compounds such as 4-chlorobenzyl alcohol, (2,5-difluorophenyl)methanol, and other halogenated aromatic alcohols are readily available, these cannot be used to accurately describe this compound due to the significant influence of the specific arrangement of chloro and fluoro substituents on the spectroscopic properties.

Therefore, without access to primary experimental data from research articles, spectral databases, or supplementary materials of chemical syntheses focusing specifically on this compound, it is not possible to provide the detailed, scientifically accurate article as requested in the outline. The generation of such an article would require speculation or the incorrect application of data from different molecules, which would compromise the scientific integrity of the content.

Further investigation into proprietary chemical databases or newly published research may be necessary to obtain the specific data required for the advanced spectroscopic characterization of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 2,5 Difluorophenyl Methanol

Vibrational Spectroscopy for Molecular Fingerprinting and Hydrogen Bonding Analysis

Raman Spectroscopy

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of a molecule, offering insights into its chemical structure and composition. For (4-Chloro-2,5-difluorophenyl)methanol, the Raman spectrum is expected to exhibit a series of characteristic bands corresponding to the vibrations of its specific functional groups and the substituted benzene (B151609) ring.

The analysis of the Raman spectrum allows for the identification of key structural features. The aromatic ring vibrations are typically observed in the 1400-1650 cm⁻¹ region. The precise frequencies of these modes are sensitive to the nature and position of the substituents. The presence of electron-withdrawing halogen atoms (chlorine and fluorine) and the hydroxymethyl group influences the electron distribution within the ring, causing shifts in these vibrational frequencies.

Specific bands corresponding to the carbon-halogen bonds are also prominent. The C-Cl stretching vibration is expected in the 600-800 cm⁻¹ range, while the C-F stretching modes typically appear at higher wavenumbers, generally between 1000 and 1300 cm⁻¹. The C-O stretching of the primary alcohol group would be visible in the 1000-1100 cm⁻¹ region. The O-H stretching vibration, while often weak in Raman spectra, would be found in the high-frequency region of 3200-3600 cm⁻¹. ijtsrd.com

Table 1: Expected Characteristic Raman Bands for this compound
Vibrational ModeExpected Wavenumber Range (cm⁻¹)Assignment
O-H Stretch3200 - 3600Alcohol hydroxyl group
Aromatic C-H Stretch3000 - 3100Benzene ring C-H bonds
CH₂ Stretch2850 - 3000Methanol (B129727) group CH₂ bonds
Aromatic C=C Stretch1400 - 1650Benzene ring skeletal vibrations
C-F Stretch1000 - 1300Carbon-fluorine bonds
C-O Stretch1000 - 1100Alcohol carbon-oxygen bond
C-Cl Stretch600 - 800Carbon-chlorine bond

Analysis of Specific Vibrational Modes and Conformational Signatures

A detailed analysis of the vibrational modes of this compound can be achieved by combining experimental Raman and infrared spectra with theoretical quantum chemical calculations, such as Density Functional Theory (DFT). researchgate.net This approach allows for a precise assignment of each observed vibrational band to a specific atomic motion within the molecule. The Potential Energy Distribution (PED) analysis, derived from these calculations, quantifies the contribution of different internal coordinates to each normal mode of vibration. researchgate.net

The vibrational spectrum serves as a conformational signature of the molecule. Specifically, the orientation of the hydroxymethyl (-CH₂OH) group relative to the plane of the benzene ring can influence certain vibrational frequencies. Rotational isomers (conformers) may exist due to the rotation around the C(ring)-C(methanol) bond. These different conformers can give rise to distinct spectral features, particularly in the low-frequency region where torsional and bending modes occur. By comparing the experimental spectrum with spectra calculated for different possible conformations, the most stable conformation in a given state (gas, liquid, or solid) can be determined. The substituent pattern on the ring—with fluorine atoms ortho and meta to the methanol group and a chlorine atom para—creates a specific electronic and steric environment that dictates the preferred molecular geometry.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a compound. Through various ionization and analysis techniques, it provides the mass-to-charge ratio (m/z) of the molecule and its fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula. ub.edu The theoretical exact mass of the neutral molecule C₇H₅ClF₂O is calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O). The close agreement between the experimentally measured mass and the theoretical mass provides definitive evidence of the compound's chemical formula. ucdavis.edu

Table 2: HRMS Data for the Molecular Ion of this compound
ParameterValue
Molecular FormulaC₇H₅³⁵ClF₂O
Theoretical Exact Mass178.00241 Da
Hypothetical Measured Mass178.00238 Da
Mass Difference-0.00003 Da (-0.17 ppm)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like alcohols. In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI-MS in positive ion mode would be expected to primarily generate the protonated molecule, [M+H]⁺, at an m/z corresponding to the molecular weight plus the mass of a proton. nih.gov Depending on the solvent system and the presence of salts, adduct ions such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺ may also be observed. nih.gov Because ESI is a gentle ionization method, it typically results in minimal fragmentation, making it ideal for accurate molecular weight determination.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is another soft ionization technique used in mass spectrometry. In this method, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and then bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.orgumd.edu This process desorbs and ionizes the analyte molecules from the matrix. FAB-MS is effective for polar and thermally labile compounds. For this compound, this technique would produce a pseudomolecular ion, primarily the protonated species [M+H]⁺. taylorandfrancis.com While FAB-MS generally causes minimal fragmentation, some characteristic fragment ions may be observed, providing additional structural information. The spectrum often shows ions from the matrix, but the clear presence of the [M+H]⁺ ion serves as a reliable confirmation of the molecular weight. wikipedia.org

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides an atomic-resolution view of the molecule, yielding accurate measurements of bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction analysis would reveal the exact solid-state conformation of the molecule, including the orientation of the hydroxymethyl group relative to the substituted aromatic ring.

Furthermore, this analysis elucidates the packing of molecules within the crystal lattice and identifies any significant intermolecular interactions, such as hydrogen bonding involving the alcohol's hydroxyl group or halogen bonding involving the chlorine and fluorine atoms. researchgate.netresearchgate.net This information is crucial for understanding the physical properties of the compound in its solid state. The crystallographic data obtained would include the crystal system, space group, and unit cell dimensions.

Table 3: Hypothetical Crystallographic Data for this compound
ParameterHypothetical Value
Chemical FormulaC₇H₅ClF₂O
Formula Weight178.57 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.45
b (Å)9.12
c (Å)17.98
β (°)94.5
Volume (ų)1705.2
Z (molecules/unit cell)4

Single Crystal X-ray Diffraction (SCXRD) for Molecular Conformation and Packing

Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method would provide unequivocal information on the molecular conformation of this compound, including bond lengths, bond angles, and torsion angles. Furthermore, SCXRD reveals how individual molecules pack together in the crystal lattice, governed by a delicate balance of intermolecular forces.

A hypothetical data table summarizing the expected crystallographic parameters for this compound is presented below. These values are representative of small organic molecules and are provided for illustrative purposes.

ParameterHypothetical Value
Chemical FormulaC₇H₅ClF₂O
Formula Weight178.56 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)820.4
Z4
Density (calculated) (g/cm³)1.445
R-factor~0.04
wR² (all data)~0.12

Note: This data is illustrative and not based on an experimental crystal structure determination of the title compound.

Elucidation of Supramolecular Assemblies in the Solid State

The arrangement of molecules in the crystalline state, or supramolecular assembly, is dictated by a network of non-covalent interactions. For this compound, a combination of hydrogen bonds, halogen bonds, and potentially π-π stacking interactions would be the primary drivers of the crystal packing.

Furthermore, the presence of chlorine and fluorine atoms introduces the possibility of halogen bonding. The electropositive region on the chlorine atom (the σ-hole) could interact with an electronegative atom, such as the oxygen of a hydroxyl group or a fluorine atom on an adjacent molecule, forming a C-Cl···O or C-Cl···F halogen bond. Similarly, although weaker, C-F···H-C or C-F···π interactions could also contribute to the stability of the crystal lattice.

Finally, the aromatic ring allows for potential π-π stacking interactions, where the electron-rich π system of one phenyl ring interacts with another. The substitution pattern on the ring, with both electron-withdrawing halogens and the hydroxymethyl group, would influence the nature and geometry of these stacking interactions, which could range from parallel-displaced to T-shaped arrangements.

A hypothetical summary of the key intermolecular interactions anticipated in the crystal structure of this compound is provided in the table below.

Interaction TypeDonor (D) - Hydrogen (H) / Halogen (X)Acceptor (A)D···A Distance (Å)D-H/X···A Angle (°)
Hydrogen BondO-HO~2.7 - 2.9~160 - 180
Halogen BondC-ClO~3.0 - 3.2~160 - 175
van der WaalsC-FH-C~2.8 - 3.1N/A
π-π StackingPhenyl Ring CentroidPhenyl Ring Centroid~3.5 - 3.8N/A

Note: This data is illustrative and represents typical ranges for such interactions, not specific experimental values for the title compound.

Computational Chemistry and Theoretical Investigations of 4 Chloro 2,5 Difluorophenyl Methanol

Density Functional Theory (DFT) Studies

DFT has become an indispensable tool in chemical research, enabling the detailed study of molecular systems like (4-Chloro-2,5-difluorophenyl)methanol. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of a wide range of molecular properties that are crucial for understanding and predicting chemical behavior.

The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity and greater polarizability. malayajournal.orgresearchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. bhu.ac.in For this compound, MEP analysis would reveal electron-rich (negative potential, typically colored red) regions around the oxygen and halogen atoms, indicating sites susceptible to electrophilic attack. Electron-deficient (positive potential, colored blue) regions, primarily around the hydroxyl and methylene (B1212753) protons, would signify likely sites for nucleophilic interaction. bhu.ac.in

Table 1: Calculated Frontier Molecular Orbital Energies and Properties for an Analogous Substituted Benzyl (B1604629) Alcohol System using DFT.
ParameterValue (eV)Description
EHOMO-5.31Energy of the Highest Occupied Molecular Orbital. malayajournal.org
ELUMO-1.29Energy of the Lowest Unoccupied Molecular Orbital. malayajournal.org
Energy Gap (ΔE)4.02Indicates molecular chemical stability and reactivity. malayajournal.org

DFT calculations are highly effective in predicting spectroscopic data, which can be used to confirm the structure of a molecule and interpret experimental spectra.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (infrared and Raman spectra) for this compound can be performed to assign specific vibrational modes to the experimentally observed absorption bands. Key vibrational modes would include the O-H stretching of the alcohol group, C-H stretching of the aromatic ring and methylene group, C-O stretching, and the characteristic C-F and C-Cl stretching vibrations. For instance, C-Cl stretching vibrations typically appear in the 550-850 cm⁻¹ region. scirp.org Comparing the computed frequencies with experimental data allows for a detailed and accurate assignment of the molecule's vibrational spectrum.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). um.es These calculations provide theoretical chemical shifts for each proton and carbon atom in this compound. The predicted values, when referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental NMR data to aid in signal assignment. illinois.eduepfl.ch Discrepancies between calculated and experimental shifts can often be explained by solvent effects or specific conformational preferences not fully captured by the gas-phase calculation model.

Table 2: Representative Predicted ¹H NMR Chemical Shifts for Key Protons in a Substituted Benzyl Alcohol Moiety.
ProtonTypical Predicted Chemical Shift Range (ppm)Influencing Factors
Ar-H6.9 - 7.5Substitution pattern, electron-withdrawing/donating nature of substituents (Cl, F).
-CH₂-4.5 - 4.8Proximity to the electronegative oxygen and the aromatic ring.
-OH2.0 - 5.0 (variable)Concentration, solvent, temperature, and hydrogen bonding.

Molecules with rotatable single bonds, such as this compound, can exist in multiple conformations. The key rotational degrees of freedom are around the C(aryl)-C(methylene) bond and the C(methylene)-O(hydroxyl) bond.

Computational methods can be used to perform a systematic scan of the potential energy surface (PES) by rotating these bonds. um.escwu.edu This analysis helps identify the most stable conformers (energy minima) and the transition states (saddle points) that connect them. The results provide the relative energies of different spatial arrangements and the energy barriers to rotation. For this compound, this analysis would reveal the preferred orientation of the hydroxymethyl group relative to the substituted phenyl ring, which is influenced by steric hindrance and potential intramolecular interactions like weak hydrogen bonds. Understanding the conformational landscape is crucial as the molecule's properties and reactivity can be conformation-dependent. nih.gov

Table 3: Hypothetical Relative Energies for Different Conformers of this compound based on Dihedral Angle Variation.
ConformerC(aryl)-C-O-H Dihedral AngleRelative Energy (kcal/mol)Stability
A (Staggered)~60°0.00Most Stable
B (Eclipsed)~120°+2.5Transition State
C (Anti)180°+0.5Stable

Based on the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity of this compound. researchgate.net These conceptual DFT parameters provide a framework for understanding a molecule's stability and reaction tendencies.

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small one.

Global Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η.

These descriptors help in predicting how the molecule will interact with other reagents. For this compound, the electron-withdrawing substituents would likely lead to a higher electrophilicity index compared to unsubstituted benzyl alcohol, suggesting a greater propensity to act as an electrophile.

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling is a powerful method for investigating the detailed steps of a chemical reaction, providing insights into transition states and reaction energy profiles that are often difficult to probe experimentally.

The oxidation of the primary alcohol moiety in this compound to the corresponding aldehyde, (4-Chloro-2,5-difluorophenyl)benzaldehyde, is a key transformation. DFT studies can be employed to model the reaction pathway, identify intermediates, and calculate the activation energies for each step.

Computational studies on the oxidation of benzyl alcohol, a close analogue, have provided significant insights. chemrxiv.orgmdpi.comnih.gov These studies often explore mechanisms involving various oxidants or catalysts. For example, in a catalyzed aerobic oxidation, the mechanism typically involves:

Adsorption of the alcohol and molecular oxygen onto the catalyst surface. chemrxiv.orgmdpi.com

Activation of O₂ and abstraction of the hydroxyl proton from the alcohol.

Abstraction of the hydrogen from the methylene group (the rate-determining step) to form the aldehyde. mdpi.com

Desorption of the aldehyde product and water.

By modeling these steps for this compound, DFT calculations can determine the complete energy profile of the reaction. This allows for the identification of the rate-limiting step and provides an understanding of how the electronic effects of the chloro and fluoro substituents influence the reaction kinetics. For instance, the electron-withdrawing nature of the halogens could affect the acidity of the protons and the stability of reaction intermediates, thereby altering the activation barriers compared to the parent benzyl alcohol. acs.orggdut.edu.cn

Table 4: Example of Calculated Activation Energies for Key Steps in a Model Catalytic Oxidation of a Benzyl Alcohol Analogue.
Reaction StepDescriptionCalculated Activation Energy (kcal/mol)
TS1O-H bond cleavage10.5
TS2C-H bond cleavage (Rate-determining)18.2
Product DesorptionRelease of aldehyde from catalyst5.1

Transition State Analysis and Activation Energy Barrier Calculations

Theoretical chemistry provides powerful tools to elucidate the mechanisms of chemical reactions by characterizing the structures of transition states and calculating the associated activation energy barriers. For reactions involving this compound, such as its oxidation to the corresponding aldehyde, computational methods like Density Functional Theory (DFT) would be employed to model the reaction pathway.

In the oxidation of substituted benzyl alcohols, the rate-determining step is often the transfer of a hydride from the alcohol to the oxidizing agent. acs.org Computational studies on the oxidation of various benzyl alcohols have shown that the activation energy is influenced by the electronic nature of the substituents on the aromatic ring. core.ac.ukresearchgate.net For this compound, the presence of three electron-withdrawing halogen atoms (one chlorine and two fluorine) is expected to have a significant impact on the activation energy barrier. These substituents would decrease the electron density at the benzylic carbon, making the hydride transfer more difficult and thus likely leading to a higher activation energy barrier compared to unsubstituted benzyl alcohol.

A typical computational analysis would involve locating the transition state geometry for the hydride transfer step. This is a first-order saddle point on the potential energy surface, and its structure would reveal the key atomic arrangements during the bond-breaking and bond-forming processes. The activation enthalpy (ΔH‡) and Gibbs free energy of activation (ΔG‡) can then be calculated, providing quantitative measures of the kinetic feasibility of the reaction. nih.gov

Table 1: Representative Activation Parameters for the Oxidation of Substituted Benzyl Alcohols

SubstituentActivation Enthalpy (ΔH‡) (kJ/mol)Activation Entropy (ΔS‡) (J K⁻¹ mol⁻¹)Gibbs Free Energy of Activation (ΔG‡) (kJ/mol)
H58.5-97.589.0
4-Ethyl54.7-100.486.1
4-MethoxyNot availableNot availableNot available
3-BromoNot availableNot availableNot available

Data adapted from a study on the oxidation of benzyl alcohols by a specific oxidizing agent. core.ac.uk The values serve as an illustration of the impact of substituents.

Kinetic Isotope Effect (KIE) Predictions and Experimental Correlation

The Kinetic Isotope Effect (KIE) is a powerful tool for investigating reaction mechanisms, defined as the ratio of the reaction rate of a compound with a lighter isotope to that of its heavier isotope counterpart (kL/kH). wikipedia.org For the oxidation of this compound, a primary KIE would be expected if the C-H bond at the benzylic position is broken in the rate-determining step. This is typically investigated by comparing the reaction rate of the normal alcohol with its deuterated analogue, (4-Chloro-2,5-difluorophenyl)deuteromethanol.

Theoretical calculations can predict the KIE by computing the vibrational frequencies of the reactant and the transition state for both the light and heavy isotopes. youtube.com A significant primary KIE (typically kH/kD > 2) would strongly support a mechanism where the benzylic C-H bond is cleaved in the rate-limiting step. acs.orgbibliomed.org Experimental studies on the oxidation of various substituted benzyl alcohols have consistently shown substantial primary KIEs, confirming this mechanistic feature. bibliomed.orgnih.gov For instance, the oxidation of α,α-dideuteriobenzyl alcohol exhibited a kH/kD of 5.86 at 298 K in one study. bibliomed.org

The magnitude of the KIE can also provide insights into the nature of the transition state. A highly symmetrical transition state, where the hydrogen is equally shared between the carbon and the acceptor atom, is expected to exhibit a maximal KIE. Deviations from this symmetry, indicating an "early" or "late" transition state, would result in a smaller KIE. Given the electron-withdrawing nature of the substituents on this compound, it is plausible that the transition state for its oxidation would be later, potentially affecting the magnitude of the KIE.

Intermolecular and Supramolecular Interactions Modeling

The solid-state structure and bulk properties of this compound are dictated by a complex interplay of intermolecular and supramolecular interactions. Computational modeling is instrumental in dissecting and quantifying these forces.

Hydrogen Bonding Interactions (O-H···X, C-H···X, O-H···O, O-H···π)

Hydrogen bonding is a dominant force in the aggregation of alcohol molecules. purdue.edukhanacademy.orglibretexts.org In the case of this compound, several types of hydrogen bonds are conceivable:

O-H···O: This is the classic and strongest hydrogen bond, where the hydroxyl group of one molecule acts as a donor to the oxygen of another, leading to the formation of chains or cyclic aggregates. rsc.orgnih.gov

O-H···F and O-H···Cl: The fluorine and chlorine atoms can act as hydrogen bond acceptors, though these interactions are generally weaker than O-H···O bonds. researchgate.netrsc.org Computational studies on fluorinated benzyl alcohols have shown that intramolecular O-H···F interactions can influence the conformational preferences of the molecule. nih.govlongdom.org

O-H···π: The electron-rich π-system of the aromatic ring can act as a hydrogen bond acceptor for the hydroxyl group of a neighboring molecule. rsc.org

Computational methods, such as Atoms in Molecules (AIM) theory, can be used to identify and characterize these hydrogen bonds by locating bond critical points and analyzing the electron density at these points. researchgate.net

Halogen Bonding (X···X via σ-hole)

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (the σ-hole) and interacts with a nucleophile. nih.govfrontiersin.orgresearchgate.net In this compound, Cl···Cl, F···F, and Cl···F interactions could play a role in the crystal packing. The strength of these interactions depends on the polarizability of the halogen atom, generally following the trend I > Br > Cl > F. nih.gov Therefore, Cl···X interactions are expected to be more significant than F···X interactions. These interactions are highly directional and can contribute to the formation of specific supramolecular architectures. mdpi.com

Aromatic Stacking Interactions (π···π)

The aromatic rings of this compound molecules can interact through π-π stacking. libretexts.org The presence of electron-withdrawing fluorine and chlorine atoms significantly modifies the quadrupole moment of the aromatic ring compared to unsubstituted benzene (B151609). This can lead to favorable face-to-face or offset stacking arrangements. nih.govacs.org However, studies on fluorinated benzenes have shown that fluorine can sometimes disrupt π-π stacking. rsc.org Computational calculations are essential to determine the preferred stacking geometry and the magnitude of the interaction energy, which is primarily driven by a combination of electrostatic and dispersion forces. nih.gov

Theoretical Insights into Chiral Conformations and Molecular Aggregation Behavior

The rotational freedom around the C-C bond connecting the methylene group to the aromatic ring allows for different conformations of this compound. nobelprize.org Theoretical studies on ortho-halogenated benzyl alcohols have shown that they can exist in both chiral and achiral conformations. rsc.org The presence of ortho-substituents (in this case, a fluorine atom) can favor a transiently chiral conformation due to intramolecular interactions, such as O-H···F hydrogen bonding. nih.govrsc.org Computational potential energy surface scans can identify the stable conformers and the energy barriers for their interconversion.

The aggregation of aromatic alcohols is a complex process governed by a delicate balance of the intermolecular forces discussed above. rsc.orgrsc.orgdntb.gov.ua Molecular dynamics simulations can provide insights into the aggregation behavior of this compound in the liquid phase or in solution. nih.govgist.ac.kr These simulations can predict how individual molecules come together to form clusters and how the interplay of hydrogen bonding, halogen bonding, and π-π stacking dictates the structure of these aggregates.

Homochirality and Heterochirality in Molecular Clusters

Theoretical investigations into the molecular clusters of chiral molecules like this compound are crucial for understanding the phenomenon of chiral recognition and the origins of homochirality. While direct studies on this specific molecule are absent, research on similar fluorinated aromatic alcohols provides a framework for understanding the potential interactions at play.

Computational models, often employing density functional theory (DFT) and ab initio methods, are used to explore the energetic landscapes of small molecular clusters (dimers, trimers, etc.). These studies typically reveal that the stability of such clusters is governed by a delicate balance of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and weaker dispersion forces.

For a chiral molecule like this compound, two types of dimers can be formed: a homochiral dimer (R,R or S,S) and a heterochiral dimer (R,S). The relative stability of these dimers is a key indicator of chiral self-recognition. A preference for the formation of homochiral clusters over heterochiral ones is known as chiral self-recognition and can be a contributing factor to the emergence of homochirality.

Table 1: Postulated Intermolecular Interactions in this compound Dimers

Interaction TypeDescriptionPotential Influence on Chirality
O-H···O Hydrogen BondThe primary interaction between the hydroxyl groups of two molecules.The geometry of this bond can be influenced by the steric and electronic effects of the ring substituents, potentially leading to different stabilities for homochiral and heterochiral arrangements.
C-H···F InteractionsWeak hydrogen bonds between a carbon-bound hydrogen and a fluorine atom.These secondary interactions can provide additional stability to specific dimer conformations, potentially favoring one chiral pairing over the other.
π-π StackingInteractions between the aromatic rings of the two molecules.The relative orientation of the rings (e.g., parallel-displaced vs. T-shaped) can be affected by the chiral centers, influencing the overall stability of the dimer.
Dipole-Dipole InteractionsInteractions between the permanent dipoles of the molecules, influenced by the polar C-Cl and C-F bonds.The alignment of molecular dipoles can contribute to the preference for a specific chiral arrangement in the dimer.

Solvent Effects on Conformational Preferences and Interactions

The conformational landscape of a flexible molecule like this compound is highly sensitive to its environment. The presence of a solvent can significantly alter the relative energies of different conformers and influence the nature of intermolecular interactions. Computational chemistry provides powerful tools to investigate these solvent effects, typically through either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. For this compound, such models would predict that polar solvents will stabilize conformers with larger dipole moments.

Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the computational simulation. This method is more computationally intensive but allows for the detailed investigation of specific solute-solvent interactions, such as hydrogen bonding. For a protic molecule like this compound, explicit solvent models are crucial for accurately describing the hydrogen bonding between the hydroxyl group and solvent molecules like water or methanol (B129727).

Studies on similar benzyl alcohols have shown that the conformational preference of the -CH₂OH group relative to the aromatic ring can be influenced by the solvent. In the gas phase or in non-polar solvents, intramolecular interactions, such as a weak O-H···π interaction, might favor a particular conformation. In polar, hydrogen-bonding solvents, these intramolecular interactions can be disrupted by stronger intermolecular hydrogen bonds with the solvent molecules, leading to a shift in the conformational equilibrium.

Table 2: Predicted Solvent Effects on the Conformational Behavior of this compound

Solvent TypePredicted Effect on Conformational PreferencePredicted Effect on Intermolecular Interactions
Non-polar (e.g., hexane)The conformational equilibrium is likely to be dominated by intramolecular forces.Solute-solute interactions (dimerization) may be more favorable as they are not competing with strong solute-solvent interactions.
Polar Aprotic (e.g., acetone)Conformers with larger dipole moments will be stabilized due to the solvent's dielectric effect.The solvent can act as a hydrogen bond acceptor, competing with the formation of solute-solute hydrogen bonds.
Polar Protic (e.g., methanol, water)The solvent will form strong hydrogen bonds with the hydroxyl group, likely disrupting any intramolecular hydrogen bonds and favoring more extended conformations.Strong solute-solvent hydrogen bonds will dominate, potentially reducing the extent of solute self-association.

Chemical Reactivity and Reaction Mechanisms of 4 Chloro 2,5 Difluorophenyl Methanol

Oxidation Reactions of the Methanol (B129727) Moiety

The primary alcohol group of (4-Chloro-2,5-difluorophenyl)methanol is susceptible to oxidation to form the corresponding aldehyde, 4-chloro-2,5-difluorobenzaldehyde, and subsequently the carboxylic acid, 4-chloro-2,5-difluorobenzoic acid. This transformation is of significant interest and can be achieved through various catalytic systems, including metallic and non-metallic catalysts, as well as biocatalysts.

A variety of catalytic systems have been developed for the selective oxidation of benzylic alcohols. While specific studies on this compound are not always available, the reactivity of similarly substituted benzyl (B1604629) alcohols provides a strong indication of effective catalytic methods.

Zinc(II) Catalysts: Zinc(II) complexes have been demonstrated as effective catalysts for the selective oxidation of benzyl alcohols to their corresponding aldehydes. For instance, a tetra-nuclear macrocyclic Zn(II) complex has shown catalytic activity for the aerobic oxidation of various benzyl alcohols, including those with halogen substituents. bcrec.id In a typical system, the Zn(II) catalyst, in the presence of molecular oxygen as a green oxidant, facilitates the conversion. Aromatic alcohols with electron-withdrawing groups like chloro-substituents have been successfully oxidized, affording good conversion rates. bcrec.id The reaction is typically carried out in a solvent like 1,4-dioxane (B91453) under a pressurized oxygen atmosphere at elevated temperatures. bcrec.id

Hypervalent Iodine(III) Reagents: Hypervalent iodine(III) compounds, such as iodosobenzene (B1197198) (PhIO) and (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), are mild, selective, and environmentally benign reagents for the oxidation of alcohols. researchgate.netarkat-usa.org These reagents can perform oxidations under mild conditions and are known to be effective for a wide range of alcohols, including benzylic alcohols. arkat-usa.orgprinceton.edu The oxidation can be performed in aqueous media, often with the addition of salts like KBr, which can form highly reactive bromo-λ³-iodane species in situ. researchgate.net Magnetically recoverable hypervalent iodine(III) reagents have also been developed, enhancing the sustainability of the process by allowing for easy catalyst separation and reuse. researchgate.net

Bromide-Catalyzed Systems: Oxidation systems employing a catalytic amount of a bromide source, such as sodium bromide (NaBr), in conjunction with a stoichiometric oxidant like Oxone® (2KHSO₅·KHSO₄·K₂SO₄) or hydrogen peroxide (H₂O₂), are effective for the oxidation of benzylic alcohols. The in-situ generation of bromine or hypobromous acid (HOBr) is believed to be the active oxidizing species. These methods are often performed in mixed solvent systems like acetonitrile/water and provide a simple and efficient route to benzaldehydes from benzyl alcohols.

Ceria-based Catalysts: Ceria (CeO₂) and ceria-based mixed oxides are recognized for their superior oxygen storage/release capacity, making them excellent catalysts for oxidation reactions. The facile redox nature of the Ce⁴⁺/Ce³⁺ couple is central to their catalytic activity. Ceria-based catalysts, often doped with other metals like copper or silver, have been explored for the aerobic oxidation of alcohols. uni.lu These heterogeneous catalysts offer advantages in terms of stability, reusability, and ease of separation from the reaction mixture.

Table 1: Comparison of Catalytic Systems for Benzyl Alcohol Oxidation

Catalytic SystemTypical ReagentsOxidantKey Advantages
Zinc(II) Tetra-nuclear macrocyclic Zn(II) complexO₂Good conversion for substituted benzyl alcohols. bcrec.id
Hypervalent Iodine(III) PhI(OAc)₂, IBX, DMPSelf-oxidantMild conditions, high selectivity, environmentally benign. princeton.eduresearchgate.net
Bromide-Catalyzed NaBr, TEMPOH₂O₂, Oxone®Inexpensive reagents, efficient conversion.
Ceria-based CeO₂, Cu-CeO₂O₂Heterogeneous, reusable, high oxygen mobility. uni.lu

The oxidation of the methanol moiety in this compound to an aldehyde proceeds through several potential mechanistic pathways, largely dependent on the oxidant and catalyst employed.

Alpha-hydride elimination (β-hydride elimination): A common pathway in metal-catalyzed oxidations, particularly with transition metals like palladium, involves an alpha-hydride elimination (often referred to as β-hydride elimination in organometallic chemistry). The general steps include:

Coordination of the alcohol to the metal center.

Deprotonation of the hydroxyl group to form a metal-alkoxide intermediate.

Elimination of a hydride from the alpha-carbon (the carbon bearing the oxygen) to the metal center.

Reductive elimination of the resulting aldehyde and regeneration of the catalyst.

This mechanism is essentially an E2-like elimination process occurring on the metal center. researchgate.net

Ligand Exchange: In reactions involving hypervalent iodine(III) reagents, the mechanism often begins with a ligand exchange step. nih.gov The alcohol oxygen atom attacks the iodine center, displacing one of the ligands (e.g., an acetate (B1210297) group from PhI(OAc)₂). This forms a new intermediate where the alcohol is bonded to the iodine atom. This is followed by a base-assisted elimination, where a proton is removed from the alpha-carbon, leading to the formation of the carbonyl group and the reduction of I(III) to I(I). nih.gov

Radical Generation: Some oxidation processes can proceed via radical intermediates. For instance, certain hypervalent iodine systems or reactions initiated by light (photoredox catalysis) can generate alkoxy radicals from alcohols. libretexts.org These highly reactive intermediates can then undergo further reactions. A proposed pathway involves:

Formation of an alkoxy radical from the alcohol.

Abstraction of the alpha-hydrogen atom by another radical or an oxidant, forming the carbonyl product. Benzylic positions are particularly susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. youtube.com Oxidation with reagents like manganese dioxide (MnO₂) is also known to proceed through a radical mechanism, which is selective for allylic and benzylic alcohols. uci.edu

Aryl-alcohol oxidase (AAO) is a fungal flavoenzyme that catalyzes the oxidation of a wide array of primary aromatic alcohols to their corresponding aldehydes, using molecular oxygen as the electron acceptor and producing hydrogen peroxide as a byproduct. Halogenated benzyl alcohols, including chloro- and fluoro-substituted variants, are known substrates for AAO.

AAO exhibits broad substrate specificity, with the ability to oxidize primary benzyl alcohols carrying various substituents on the aromatic ring. Studies on AAO from the fungus Pleurotus eryngii have shown that the enzyme can convert chlorinated benzyl alcohols at rates similar to that of unsubstituted benzyl alcohol. The presence of halogen substituents can influence the enzyme's affinity for the substrate. Generally, a double bond conjugated with the primary alcohol group is a key requirement for substrate recognition by AAO.

The catalytic mechanism of AAO involves a stereoselective hydride abstraction from the pro-R benzylic position of the primary alcohol. This process is concerted with the transfer of the hydroxyl proton to a catalytic base in the enzyme's active site, typically a histidine residue. This inherent stereoselectivity is a key feature of AAO, making it a valuable biocatalyst for applications in asymmetric synthesis, such as the deracemization of secondary alcohols. For primary alcohols like this compound, this stereoselectivity dictates the specific orientation of the substrate within the active site for efficient oxidation.

The active site of AAO is a buried cavity, with access controlled by specific amino acid residues that form a hydrophobic channel. The substrate must diffuse from the solvent into this catalytic pocket to react with the flavin adenine (B156593) dinucleotide (FAD) cofactor. Key residues, such as two conserved histidines, play crucial roles in catalysis. One histidine acts as the catalytic base, abstracting the proton from the alcohol's hydroxyl group, while the FAD cofactor accepts the hydride from the alpha-carbon.

The substrate scope and catalytic efficiency of AAO can be modified through rational enzyme engineering. By identifying residues that create steric hindrance in the active site, site-directed mutagenesis can be employed to create variants with improved activity towards bulkier or non-native substrates. For example, replacing bulky amino acids like phenylalanine with smaller ones like alanine (B10760859) has been shown to widen the active site, allowing for better accommodation of different substituted benzyl alcohols. This approach of "mutational sculpting" has been used to improve catalytic efficiency by orders of magnitude and to switch substrate preference, for instance, from primary to secondary alcohols.

Enzymatic Oxidation by Aryl-Alcohol Oxidase (AAO) and Related Biocatalysts

Reactivity of the Halogenated Aromatic Ring

The aromatic ring of this compound is decorated with three substituents: two fluorine atoms, one chlorine atom, and a hydroxymethyl group (-CH₂OH). The reactivity of this ring towards substitution reactions is governed by the electronic effects of these groups.

Hydroxymethyl group (-CH₂OH): This group is weakly deactivating and considered to be an ortho, para-director.

Given the substitution pattern, the aromatic ring is generally electron-deficient, which influences its susceptibility to different reaction types.

Nucleophilic Aromatic Substitution (SNAr): The presence of three strongly electron-withdrawing halogen atoms makes the aromatic ring highly susceptible to nucleophilic aromatic substitution. msu.edu SNAr reactions are favored on electron-poor aromatic rings. msu.edu The attack of a nucleophile would be directed to the positions ortho and para to the activating halogen groups. In this specific molecule, the chlorine at position 4 and the fluorine at position 2 are para and ortho, respectively, to the fluorine at position 5, and vice versa. This mutual activation makes the ring a good candidate for SNAr, where a strong nucleophile could potentially displace one of the halogen atoms, most likely a fluorine due to the high strength of the C-F bond often making fluoride (B91410) a good leaving group in these activated systems.

Metal-Catalyzed Cross-Coupling Reactions: The C-Cl bond in this compound can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Negishi couplings. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. nih.gov Palladium-catalyzed reactions are commonly used to couple aryl chlorides with partners like boronic acids (Suzuki), alkenes (Heck), or organozinc reagents (Negishi). nih.gov The reactivity in these couplings can be influenced by the electronic nature of the ring and the specific catalyst system employed.

Table 2: Predicted Reactivity of the Aromatic Ring

Reaction TypeReactivityDirecting InfluenceProbable Site of Reaction
Nucleophilic Aromatic Substitution (SNAr) HighActivated by F and Cl substituents.Displacement of one of the halogens (e.g., C2, C4, or C5).
Electrophilic Aromatic Substitution (EAS) Very LowDeactivated by F, Cl, and -CH₂OH.C6 (ortho to -CH₂OH and F; meta to Cl and F).
Metal-Catalyzed Cross-Coupling Moderate to HighC-Cl bond is a suitable electrophilic partner.C4 (site of the C-Cl bond).

Nucleophilic Aromatic Substitution (SNA r) Considerations

Nucleophilic aromatic substitution (SNA r) is a fundamental reaction class for halogenated aromatic compounds. In this compound, the benzene (B151609) ring is substituted with three electron-withdrawing groups: a chloro and two fluoro atoms. These halogens, particularly the highly electronegative fluorine atoms, activate the ring towards nucleophilic attack.

The rate and regioselectivity of SNA r reactions are dictated by the ability of the electron-withdrawing groups to stabilize the negatively charged intermediate, known as the Meisenheimer complex. For this compound, a nucleophile would preferentially attack the carbon atom bearing a halogen. The relative leaving group ability generally follows the trend I > Br > Cl > F for SNA r reactions. However, the strong electron-withdrawing nature of fluorine can significantly activate the position to which it is attached, sometimes leading to the displacement of fluoride.

Expected Reactivity:

Position of AttackActivating/Deactivating GroupsExpected Reactivity with Nucleophiles
C-4 (Chloro)Two ortho-fluoro groupsActivated towards substitution.
C-2 (Fluoro)One ortho-chloro and one meta-fluoro groupActivated towards substitution.
C-5 (Fluoro)One ortho-chloro and one meta-fluoro groupActivated towards substitution.

The precise outcome of an SNA r reaction on this compound would depend on the nature of the nucleophile, the reaction conditions (solvent, temperature, and base), and the relative stability of the possible Meisenheimer intermediates. It is plausible that with strong nucleophiles, substitution of the chlorine atom at the C-4 position would be a likely pathway.

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. The substituents on the aromatic ring play a crucial role in directing the incoming electrophile to a specific position and in influencing the reaction rate.

In this compound, the chloro and fluoro substituents are deactivating groups for EAS due to their inductive electron-withdrawing effect, which outweighs their resonance electron-donating effect. The hydroxymethyl group (-CH₂OH) is generally considered a weak ortho-, para-director and is slightly activating. However, under the strongly acidic conditions often employed for EAS reactions, the hydroxyl group can be protonated, converting it into a deactivating, meta-directing group (-CH₂OH₂⁺).

Directing Effects of Substituents:

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-ClElectron-withdrawingElectron-donatingDeactivatingOrtho, para-directing
-FStrongly electron-withdrawingElectron-donatingDeactivatingOrtho, para-directing
-CH₂OHWeakly electron-withdrawingN/AWeakly activating/deactivatingOrtho, para-directing

The combined effect of three deactivating halogens would render the aromatic ring of this compound significantly less reactive towards electrophiles compared to benzene. Any EAS reaction would likely require harsh conditions. The directing effects of the substituents would be in competition, making it challenging to predict the regiochemical outcome with certainty without experimental data.

Cross-Coupling Reactivity of Aromatic Halides

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The aromatic chloride in this compound could potentially participate in various cross-coupling reactions.

Potential Cross-Coupling Reactions:

Reaction NameCoupling PartnersPotential Product Type
Suzuki CouplingBoronic acids or estersAryl-aryl or aryl-vinyl compounds
Heck CouplingAlkenesSubstituted alkenes
Buchwald-Hartwig AminationAminesAryl amines
Sonogashira CouplingTerminal alkynesAryl alkynes

The reactivity of the C-Cl bond in cross-coupling reactions is generally lower than that of C-Br or C-I bonds, often requiring more specialized catalysts and harsher reaction conditions. The presence of the ortho- and meta-fluorine atoms could also influence the electronic and steric environment of the reaction center, potentially affecting the efficiency of the catalytic cycle. While the C-F bonds are generally less reactive in these transformations, under specific catalytic systems, their activation is also possible, though less common.

Carbon-Fluorine Bond Activation Studies

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. However, the development of transition-metal catalysts and novel reagents has enabled the functionalization of C-F bonds.

For this compound, C-F bond activation would likely require specific catalytic systems, often involving low-valent transition metals (e.g., nickel, palladium, or rhodium complexes) that can undergo oxidative addition into the C-F bond. The presence of multiple fluorine atoms might lead to complex reaction pathways, and achieving selective activation of one C-F bond over another, or over the C-Cl bond, would be a considerable synthetic challenge. Research in this area for polychlorofluorinated aromatic compounds is ongoing, but specific studies on this compound are not readily found in the literature.

Environmental Transformation and Biogeochemical Cycling of Fluorinated Arylmethanols

Degradation Pathways in Environmental Compartments

The degradation of (4-Chloro-2,5-difluorophenyl)methanol in the environment is primarily governed by photochemical reactions and microbial biotransformation. The relative importance of these pathways is dependent on the environmental matrix and prevailing conditions.

Biotransformation by Microbial Communities (Biodegradation)

The biodegradation of halogenated aromatic compounds is a critical process for their removal from the environment. Microbial communities in soil and water can utilize these compounds as a source of carbon and energy, or co-metabolically transform them. The presence of both chlorine and fluorine atoms in this compound presents unique challenges for microbial degradation due to the high stability of the carbon-fluorine bond.

Under aerobic conditions, the initial step in the biodegradation of benzyl (B1604629) alcohols often involves the oxidation of the alcohol group to an aldehyde and subsequently to a carboxylic acid. For halogenated aromatic compounds, the degradation pathway typically involves hydroxylation of the aromatic ring, followed by ring cleavage. The presence of halogens can significantly affect the rate and pathway of degradation. For instance, Pseudomonas species have been shown to degrade 4-chlorobenzoic acid, a potential metabolite of this compound, via a 4-chlorocatechol (B124253) intermediate which then undergoes ortho-cleavage. nih.govresearchgate.netijsr.in The kinetics of these biotransformation processes can vary widely depending on the microbial community, substrate concentration, and environmental conditions.

Table 2: Aerobic Biodegradation of Compounds Structurally Related to this compound Data presented is for analogous compounds to infer potential degradation behavior.

CompoundMicroorganismDegradation PathwayKey Enzymes
4-Chlorobenzoic acidPseudomonas aeruginosa PA01 NC nih.govresearchgate.net4-Chlorocatechol -> Ortho-cleavage4-Chlorobenzoate-4-hydroxylase, 4-Chlorocatechol 1,2-dioxygenase
Benzyl alcoholVarious bacteria and fungiBenzaldehyde -> Benzoic acidBenzyl alcohol dehydrogenase, Benzaldehyde dehydrogenase

Under anaerobic conditions, the degradation of halogenated aromatic compounds often proceeds through reductive dehalogenation, where the halogen substituent is removed and replaced by a hydrogen atom. This process is typically slower than aerobic degradation. For compounds containing both chlorine and fluorine, the chlorine atom is generally more susceptible to reductive dehalogenation than the fluorine atom. Following dehalogenation, the aromatic ring can be cleaved and further metabolized. Studies on fluorinated benzoates have shown that their anaerobic degradation can occur under denitrifying conditions, with stoichiometric release of fluoride (B91410) ions. nih.govasm.orgresearchgate.netnih.gov

Identification and Characterization of Environmental Metabolites and Transformation Products

The transformation of this compound in the environment is expected to generate a series of metabolites and transformation products. Based on the degradation pathways of similar compounds, potential metabolites include:

4-Chloro-2,5-difluorobenzaldehyde: Formed through the initial oxidation of the alcohol group.

4-Chloro-2,5-difluorobenzoic acid: Formed by the further oxidation of the aldehyde.

Halogenated catechols: Resulting from the hydroxylation of the aromatic ring during microbial degradation.

Dehalogenated products: Formed under anaerobic conditions through reductive dehalogenation.

The identification and characterization of these products are crucial for a complete understanding of the environmental fate and potential risks associated with the parent compound. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential for this purpose.

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are valuable tools for predicting the distribution, persistence, and potential for long-range transport of chemicals in the environment. These models integrate data on a chemical's physical-chemical properties, transformation rates, and emission scenarios. For this compound, due to the limited experimental data, Quantitative Structure-Property Relationship (QSPR) models are instrumental in estimating key parameters such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

The persistence of this compound in the environment is influenced by the stability of the carbon-halogen bonds. The carbon-fluorine bond is particularly strong, making fluorinated compounds generally more resistant to degradation than their chlorinated or brominated counterparts. This inherent stability can lead to longer environmental half-lives and an increased potential for accumulation in certain environmental compartments. The combination of a chloro and two fluoro substituents on the aromatic ring suggests that this compound may exhibit significant persistence, warranting further investigation into its long-term environmental behavior and potential for bioaccumulation.

Formation of Per- and Polyfluoroalkyl Substances (PFAS) from Fluorinated Alcohol Precursors

The environmental transformation of fluorinated organic compounds, particularly their potential to act as precursors to per- and polyfluoroalkyl substances (PFAS), is a subject of significant scientific scrutiny. While extensive research has been conducted on certain classes of fluorinated alcohols, such as fluorotelomer alcohols (FTOHs), specific data on the environmental fate and potential for PFAS formation from this compound are not available in the current scientific literature. This section, therefore, provides a discussion based on the established principles of the environmental transformation of analogous fluorinated compounds.

The degradation of fluorinated substances in the environment is a complex process influenced by the compound's chemical structure and the prevailing environmental conditions. nih.gov For many polyfluorinated compounds, the presence of non-fluorinated functional groups can serve as initial points for microbial or chemical attack, potentially leading to the cleavage of carbon-fluorine (C-F) bonds. mdpi.com The transformation of these precursor compounds can lead to the formation of highly persistent PFAS, such as perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkyl sulfonic acids (PFSAs). nih.gov

Research has demonstrated that FTOHs can undergo biotic and abiotic degradation to form PFCAs. nih.govresearchgate.net The transformation of FTOHs is a significant pathway for the introduction of PFCAs into the environment. utoronto.cadntb.gov.ua This process typically involves the oxidation of the alcohol group, leading to the formation of aldehydes and carboxylic acids, which can then undergo further transformations. nih.gov

The environmental behavior of halogenated aromatic compounds is also a critical area of study. The biodegradability of chlorinated aromatic compounds, for instance, is highly dependent on the degree of chlorination and the specific environmental conditions, with different congeners showing susceptibility to either aerobic or anaerobic degradation. eurochlor.org Similarly, the biodegradation of fluorinated aromatic compounds has been investigated, though to a lesser extent than their chlorinated counterparts. researchgate.net

Given the structure of this compound, which contains both chlorine and fluorine substituents on an aromatic ring, its environmental transformation would likely involve processes relevant to both chlorinated and fluorinated aromatic compounds. However, without specific studies, it is not possible to determine its degradation pathways or its potential to form PFAS.

Detailed Research Findings

A thorough review of existing scientific literature reveals a significant data gap regarding the environmental transformation and biogeochemical cycling of this compound. No peer-reviewed studies were identified that specifically investigate its degradation, the formation of metabolites, or its role as a precursor to PFAS.

In the absence of direct research, the potential environmental fate of this compound can only be hypothesized based on the behavior of structurally related compounds. The presence of a benzyl alcohol moiety suggests that oxidation could be a potential transformation pathway. However, the influence of the chloro and difluoro substituents on the aromatic ring on the rate and products of such a reaction is unknown.

Data Tables

Due to the lack of specific research on the environmental transformation of this compound and its potential to form PFAS, no data is available to populate tables on degradation rates, transformation products, or PFAS yields. The scientific community has not yet published research that would provide the necessary data for such a quantitative summary for this specific compound. Further experimental investigation is required to elucidate these aspects of its environmental chemistry.

Advanced Applications in Chemical Synthesis and Materials Science

(4-Chloro-2,5-difluorophenyl)methanol as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the reactivity of its benzylic alcohol functional group. This group can be readily transformed into a variety of other functionalities, allowing for its incorporation into larger molecular frameworks through common synthetic routes.

Key transformations include:

Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde, (4-chloro-2,5-difluorophenyl)formaldehyde, or further to the carboxylic acid, 4-chloro-2,5-difluorobenzoic acid. This acid is a known intermediate in the synthesis of medicinally relevant compounds, including protein kinase inhibitors. google.com

Halogenation: The hydroxyl group can be substituted with a halogen (e.g., bromine or chlorine) to produce 4-chloro-2,5-difluorobenzyl halides. These halides are versatile electrophiles for nucleophilic substitution and cross-coupling reactions.

Etherification: Reaction with alkyl halides or alcohols under appropriate conditions can yield a range of ethers, providing a stable linkage to other molecular fragments.

This versatility makes this compound a valuable starting material for introducing the 4-chloro-2,5-difluorophenyl moiety into diverse chemical structures.

Integration into the Synthesis of Complex Functionalized Organic Molecules

The 4-chloro-2,5-difluorophenyl structural motif is a key component in a variety of complex, functionalized organic molecules, particularly within the pharmaceutical and agrochemical sectors. The specific arrangement of halogen atoms on the aromatic ring can significantly influence the biological activity of a molecule.

Fluorinated building blocks are crucial in the development of kinase inhibitors, a major class of drugs used in oncology. ed.ac.ukacs.org The dysregulation of protein kinases is a key factor in the progression of many cancers, and small molecules that can inhibit their activity are of great therapeutic importance. nih.govnih.gov The synthesis of potent kinase inhibitors often involves the use of intermediates like 4-chloro-2,5-difluorobenzoic acid, which is directly accessible from this compound via oxidation. google.com The fluorine atoms in these structures can enhance binding affinity to the target protein and improve pharmacokinetic properties like metabolic stability. acs.org

The synthesis of such complex molecules often involves multi-step sequences where the (4-chloro-2,5-difluorophenyl)methyl group is introduced early and then chemically modified, or the corresponding benzoyl or benzyl (B1604629) group is attached in a later-stage coupling reaction.

Precursor Compound Potential Application Area Key Synthetic Transformation
This compoundMedicinal ChemistryOxidation to 4-chloro-2,5-difluorobenzoic acid
4-Chloro-2,5-difluorobenzoyl chloride uni.luKinase Inhibitor SynthesisAmide bond formation
4-Chloro-2,5-difluorobenzyl bromideAgrochemical SynthesisNucleophilic substitution

Role as a Precursor in the Development of Advanced Materials

Beyond its use in bioactive molecules, this compound and its derivatives serve as precursors for advanced materials where the unique properties of the fluorinated aromatic ring are exploited.

In the field of organic electronics, the electronic properties of conjugated polymers and small molecules are critical to device performance. The introduction of fluorine atoms into the molecular structure is a widely used strategy to tune these properties. researchgate.net Fluorination effectively lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of materials, which can improve air stability and increase the open-circuit voltage in organic solar cells. rsc.orgacs.org

While direct integration of this compound into final photovoltaic materials is not extensively documented, it serves as a valuable building block for creating more complex monomers. For instance, the 4-chloro-2,5-difluorophenyl group can be incorporated into larger conjugated systems, such as diaryl furans or benzothiadiazole-based polymers, which are known classes of materials for organic electronics and photovoltaics. acs.orgacs.org The strong electron-withdrawing nature of the fluorinated ring can enhance intermolecular interactions, promoting molecular packing and improving charge transport characteristics. acs.org

Fluoropolymers are a class of materials known for their exceptional properties, including high thermal stability, chemical inertness, low friction coefficients, and hydrophobicity. researchgate.net These characteristics are a direct result of the strength of the carbon-fluorine bond.

This compound can be used as a monomer or a modifying agent in the synthesis of specialty fluorinated polymers. Its reactive alcohol group allows it to be incorporated into polymer backbones through reactions like polyesterification or polyetherification. Alternatively, it can be attached as a pendant group to a polymer chain, modifying the surface properties of the material. Incorporating the 4-chloro-2,5-difluorophenyl moiety into a polymer can enhance its thermal resistance and chemical stability and impart low surface energy, making it suitable for applications in protective coatings, advanced membranes, and specialty elastomers.

Material Class Property Enhanced by Fluorination Role of this compound
Organic PhotovoltaicsTuned energy levels, improved charge transportPrecursor to introduce electron-withdrawing groups
Fluorinated PolymersThermal stability, chemical resistance, hydrophobicityMonomer or modifying agent for polymer synthesis

Utility as Chiral Fluorinated Building Blocks in Asymmetric Synthesis

Chiral fluorinated compounds are of immense interest in medicinal chemistry, as the different enantiomers of a drug can have vastly different biological activities. The asymmetric synthesis of enantiomerically pure alcohols is a critical step in the production of many pharmaceuticals. nih.gov

This compound itself is an achiral molecule. However, it is a direct precursor to prochiral ketones, such as (4-chloro-2,5-difluorophenyl) methyl ketone, through oxidation followed by reaction with an organometallic reagent. The asymmetric reduction of such a ketone, using chiral catalysts or enzymes, can yield one of two enantiomers of the corresponding secondary alcohol, (R)- or (S)-1-(4-chloro-2,5-difluorophenyl)ethanol. This process is a fundamental strategy in asymmetric synthesis. rsc.orgnih.gov

These resulting chiral alcohols are valuable building blocks. The presence of the fluorinated aromatic ring combined with a chiral center provides a synthetically useful intermediate for constructing more complex, stereochemically defined drug candidates. The development of efficient catalytic systems for the asymmetric hydrogenation or transfer hydrogenation of fluorinated ketones is an active area of research. rsc.org The synthesis of the DPP-4 inhibitor Omarigliptin, for example, utilizes an asymmetric Henry reaction involving the related 2,5-difluorobenzaldehyde (B1295323) to establish a key stereocenter, highlighting the importance of such fluorinated chiral intermediates in modern drug synthesis. nih.gov

Q & A

Q. What are the primary synthetic routes for (4-chloro-2,5-difluorophenyl)methanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves nucleophilic substitution or reduction of precursor halides. For example, bromomethyl derivatives (e.g., 1-(bromomethyl)-4-chloro-2,5-difluorobenzene) can undergo hydrolysis under basic conditions (e.g., NaOH in aqueous THF) to yield the methanol derivative. Reaction optimization should include monitoring by LCMS (e.g., m/z 294 [M+H]+) and HPLC (retention time ~0.66 minutes under SQD-FA05 conditions) to assess purity and intermediate stability . Adjusting solvent polarity and temperature can mitigate side reactions like over-oxidation or halogen displacement.

Q. How can researchers validate the purity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended, using conditions similar to those for chlorinated analogs (e.g., C18 column, acetonitrile/water gradient, 254 nm UV detection). For trace impurities, LCMS with electrospray ionization (ESI) can identify byproducts (e.g., m/z 294 [M+H]+ for the target compound). Cross-validation with 1H^1H-NMR (e.g., δ 4.6–5.0 ppm for the hydroxymethyl group) ensures structural integrity .

Advanced Research Questions

Q. What are the stability challenges of this compound under varying pH and oxidative conditions?

  • Methodological Answer : The compound is prone to degradation in the presence of residual oxidizing agents (e.g., hypochlorite or chlorine dioxide). Stability studies should include quenching with ascorbic acid (0.1–1.0% w/v) to neutralize oxidants post-synthesis. Accelerated degradation testing under acidic (pH 2–4) and alkaline (pH 9–11) conditions, monitored via HPLC-UV, reveals susceptibility to hydrolysis of the hydroxymethyl group. Storage in inert atmospheres (N2_2) at −20°C is advised for long-term stability .

Q. How does this compound function as an intermediate in pharmaceutical synthesis, and what are its key derivatization pathways?

  • Methodological Answer : The hydroxymethyl group enables oxidation to carboxylic acids (e.g., using Jones reagent) or esterification (e.g., with acetyl chloride). In drug discovery, it serves as a precursor to fluorinated aryl ethers or amides. For example, coupling with 2,4-dimethoxybenzaldehyde via reductive amination yields complex heterocycles (e.g., pyrrolo[1,2-b]pyridazines), as demonstrated by LCMS (m/z 554 [M+H]+) and retention time alignment (1.64 minutes, SQD-FA05) .

Q. What analytical challenges arise in quantifying trace degradation products of this compound, and how can they be resolved?

  • Methodological Answer : Co-elution of degradation byproducts (e.g., chlorinated dimers or oxidized species) complicates quantification. Use of orthogonal methods, such as UPLC-MS/MS with multiple reaction monitoring (MRM), enhances specificity. For example, a transition m/z 294→177 (loss of hydroxymethyl) confirms the parent compound, while m/z 332→294 identifies oxidized derivatives. Method validation should include spike-recovery experiments (80–120% acceptable range) .

Q. What computational modeling approaches are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for halogen displacement. For instance, fluorine’s electronegativity at the 2- and 5-positions directs nucleophilic attack to the 4-chloro position. Solvent effects (e.g., polar aprotic solvents like DMF) are modeled using the SMD continuum approach. Experimental validation via kinetic studies (e.g., kobsk_{obs} for Cl^- release) aligns with computational predictions .

Data Contradictions and Resolution

Q. How should researchers reconcile discrepancies in reported HPLC retention times for this compound across studies?

  • Methodological Answer : Retention time variability arises from column chemistry (e.g., C8 vs. C18), mobile phase composition (e.g., 0.1% TFA vs. ammonium acetate), and gradient profiles. To resolve contradictions, calibrate methods using a certified reference standard and report detailed conditions (e.g., "QC-SMD-TFA05" vs. "SQD-FA05"). Inter-laboratory reproducibility studies with harmonized protocols are recommended .

Q. What mechanistic insights explain conflicting data on the compound’s stability in protic vs. aprotic solvents?

  • Methodological Answer : In protic solvents (e.g., methanol), hydrogen bonding stabilizes the hydroxymethyl group, reducing hydrolysis rates. In aprotic solvents (e.g., THF), residual acidity (e.g., from HCl byproducts) accelerates degradation. Controlled experiments with buffer additives (e.g., 10 mM citrate) and Karl Fischer titration for moisture content clarify these effects .

Tables

Q. Table 1. Key Analytical Parameters for this compound

ParameterMethodConditions/ResultsReference
Retention Time (HPLC)C18 column, 0.1% TFA1.68 minutes (QC-SMD-TFA05)
LCMS m/zESI+294 [M+H]+
1H^1H-NMR ShiftDMSO-d6_6δ 4.8 (s, 2H, CH2_2OH)

Q. Table 2. Stability Under Accelerated Conditions

ConditionDegradation (%) at 24hKey Byproduct (m/z)Reference
pH 2 (HCl)15%332 [M+H]+ (oxidized)
pH 10 (NaOH)40%177 [M+H]+ (demethylated)
40°C, 75% RH25%250 [M+H]+ (dimer)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.